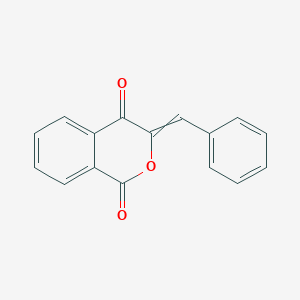
3-Benzylideneisochroman-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylideneisochroman-1,4-dione is a heterocyclic organic compound with the molecular formula C16H10O3. It is characterized by a benzylidene group attached to an isochromene-1,4-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylideneisochroman-1,4-dione typically involves the Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids. The general procedure includes the use of ethyl alcohol as a solvent and sodium hydroxide as a base. The reaction is carried out at room temperature for about 12 hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar dehydrogenation techniques with appropriate scaling of reagents and reaction conditions.
化学反応の分析
Types of Reactions
3-Benzylideneisochroman-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzylidene group or the isochromene core.
Substitution: Substitution reactions can occur at the benzylidene group or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve standard laboratory temperatures and pressures, with specific solvents chosen based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
3-Benzylideneisochroman-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
作用機序
The mechanism of action of 3-Benzylideneisochroman-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s antiviral activity could involve the inhibition of viral replication or the binding to viral proteins .
類似化合物との比較
Similar Compounds
- 3-Benzylideneisochroman-1,4-dione
- 3,5-Dimethyl-1-benzofuran-2-carboxylic acid
- 4-Phenyl-1,2,4-triazoline-3,5-dione
Uniqueness
This compound stands out due to its unique benzylidene group attached to the isochromene-1,4-dione core.
生物活性
3-Benzylideneisochroman-1,4-dione, also known as 3-benzylidene-1,4-isochromanedione, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H10O3. The compound features an isochroman backbone with a benzylidene substituent at the 3-position. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : The compound appears to exert its effects by modulating apoptotic pathways. It increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
Pharmacokinetic Properties
Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In silico modeling suggests favorable characteristics:
- Absorption : High gastrointestinal absorption predicted.
- Distribution : Moderate volume of distribution.
- Metabolism : Metabolized primarily in the liver.
- Excretion : Primarily excreted via urine.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The compound showed synergistic effects when combined with conventional antibiotics like ampicillin. This combination therapy resulted in reduced MIC values compared to individual treatments.
Case Study 2: Anticancer Effects in Vivo
In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
特性
IUPAC Name |
3-benzylideneisochromene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIWVMRMBVNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














